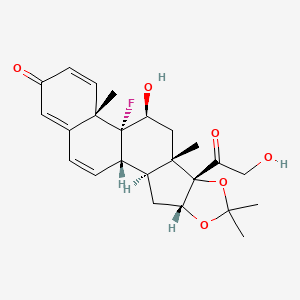

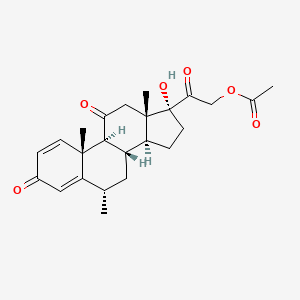

6,7-Dehydro Triamcinolone Acetonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

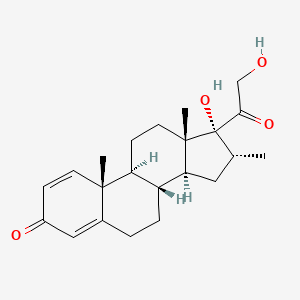

Molecular Structure Analysis

Triamcinolone acetonide, from which 6,7-Dehydro Triamcinolone Acetonide is derived, has a molecular formula of C24H31FO6 . Its average mass is 434.498 Da and its monoisotopic mass is 434.210480 Da .

Chemical Reactions Analysis

Specific chemical reactions involving 6,7-Dehydro Triamcinolone Acetonide are not detailed in the available resources .

Applications De Recherche Scientifique

Mechanisms of Action in Allergic Rhinitis

Triamcinolone Acetonide demonstrates significant efficacy in the management of allergic rhinitis through its potent anti-inflammatory properties. It's formulated for nasal administration, either as an aerosol or an aqueous metered-dose pump spray, to minimize systemic absorption and reduce the potential for systemic side effects. Clinical trials have shown that triamcinolone acetonide effectively reduces symptoms of allergic rhinitis, with a quick onset of action and sustained effect upon dosage adjustment (Jeal & Faulds, 1997).

Applications in Intravitreal Therapy

Intravitreal administration of triamcinolone acetonide marks a shift in the treatment paradigm for various ocular conditions, including diabetic macular edema, retinal vein occlusions, and uveitis. Despite the decline in its use following the introduction of anti-VEGF therapies, triamcinolone's long-acting steroid properties maintain its relevance in clinical practice. It's particularly noted for its capacity to reduce inflammation and improve visual outcomes, albeit with a consideration for complications like ocular hypertension and cataract formation (Tao & Jonas, 2010).

Efficacy in Uveitis and Inflammatory Conditions

The use of intravitreal triamcinolone acetonide injections for non-infectious uveitis and inflammatory cystoid macular edema (CME) demonstrates a rapid improvement in vision for the majority of cases. The temporary nature of the treatment's efficacy, necessitating repeated injections, is balanced against the risk of complications. Innovations in drug delivery, such as the development of ready-for-use IVTA injections with reduced toxic additives, aim to lower these risks while providing effective treatment options (van Kooij, Rothova, & de Vries, 2006).

Novel Delivery Methods

Research into novel intraocular therapy for non-infectious uveitis highlights the advancement in drug delivery mechanisms. Suprachoroidal administration of triamcinolone acetonide presents a promising approach by targeting the retina and choroid directly, potentially minimizing anterior segment side effects such as glaucoma and cataract formation. This technique underscores the evolution of treatment strategies that seek to enhance efficacy while reducing systemic and local complications (Thomas et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPZLQJLMNKVAZ-JNQJZLCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C=CC5=CC(=O)C=C[C@@]53C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652535 |

Source

|

| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dehydro Triamcinolone Acetonide | |

CAS RN |

1893-84-1 |

Source

|

| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)